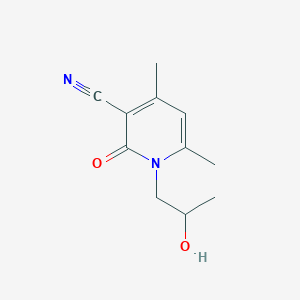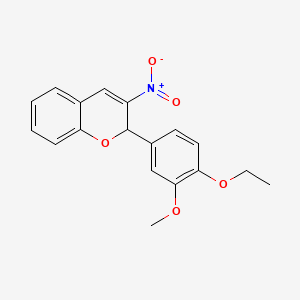![molecular formula C17H26N2O3 B11087483 2-(3,4-Dimethoxyphenyl)-5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonan-6-ol](/img/structure/B11087483.png)
2-(3,4-Dimethoxyphenyl)-5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonan-6-ol is a complex organic compound belonging to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo nonane core with dimethoxyphenyl and dimethyl substituents. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonan-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of benzopyrylium salt with 3,5-dimethoxyphenol in the presence of a chiral anionic catalyst. This reaction is followed by acid-catalyzed cyclization to construct the bicyclo[3.3.1]nonane skeleton . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve high purity and yield. The choice of reagents, catalysts, and reaction conditions is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonan-6-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonan-6-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[3.3.1]nonane derivatives, such as:
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Uniqueness
The uniqueness of 2-(3,4-Dimethoxyphenyl)-5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonan-6-ol lies in its specific functional groups and their arrangement, which impart distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced biological activity or selectivity due to these structural features.
Properties
Molecular Formula |
C17H26N2O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonan-6-ol |
InChI |
InChI=1S/C17H26N2O3/c1-11-8-19-10-17(2,15(11)20)9-18-16(19)12-5-6-13(21-3)14(7-12)22-4/h5-7,11,15-16,18,20H,8-10H2,1-4H3 |
InChI Key |
DUDNGERFGALUCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2CC(C1O)(CNC2C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chloro-2-nitrobenzoyl)amino]-3-(4-chlorophenyl)propanoic acid](/img/structure/B11087405.png)
![5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one](/img/structure/B11087410.png)
![6-(4-fluorophenoxy)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11087411.png)
![8-(4-Methoxyphenyl)-6,9-diphenyl-4,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline](/img/structure/B11087415.png)
![Ethyl 3-({4,6-bis[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-YL}amino)-3-(4-methylphenyl)propanoate](/img/structure/B11087417.png)
![N-(4-phenoxyphenyl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11087425.png)
![2-[5-(2-chlorophenyl)furan-2-yl]-N-[4-(trifluoromethoxy)phenyl]quinoline-4-carboxamide](/img/structure/B11087427.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11087433.png)
![8-chloro-1,3-dimethyl-7-[2-(phenylsulfonyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11087449.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11087450.png)
![3'-Dibenzo[B,D]furan-3-YL-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11087457.png)



